molecular formula C8H5F2NO4 B1435022 2,6-Difluoro-3-methyl-5-nitrobenzoic acid CAS No. 1803582-13-9

2,6-Difluoro-3-methyl-5-nitrobenzoic acid

Cat. No. B1435022
CAS RN: 1803582-13-9
M. Wt: 217.13 g/mol
InChI Key: IWBHXFCZDSPONS-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-methyl-5-nitrobenzoic acid is 1S/C8H5F2NO4/c1-3-2-4 (11 (14)15)7 (10)5 (6 (3)9)8 (12)13/h2H,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

2,6-Difluoro-3-methyl-5-nitrobenzoic acid is a powder that is stored at room temperature . Its melting point is 92-96°C, and its predicted boiling point is 335.5±42.0 °C .

Scientific Research Applications

Solubility and Solute Descriptor Determination

Research has utilized derivatives of 2,6-difluoro-3-methyl-5-nitrobenzoic acid for solubility studies and the determination of solute descriptors. For example, a study on 2-methyl-3-nitrobenzoic acid, a compound with structural similarities, employed spectroscopic methods to measure its solubility in various organic solvents. This research is instrumental in predicting the solubility of similar compounds in additional solvents, aiding in the development of new chemical entities and formulations (Hart et al., 2017).

Synthesis of Agrochemicals and Pharmaceuticals

Another significant application is in the synthesis of agrochemicals and pharmaceuticals. A derivative was used as a starting material in a series of chemical reactions leading to the synthesis of chlorantraniliprole, an important insecticide, showcasing the role of such compounds in creating vital agricultural chemicals (Chen Yi-fen et al., 2010).

Development of Green Chemistry Processes

Additionally, the drive towards environmentally friendly chemical processes has seen the use of similar compounds in developing green nitration processes. An efficient and green process for synthesizing 5-methyl-2-nitrobenzoic acid, a process that emphasizes high selectivity and a greener nitrating agent, reflects this compound's role in sustainable chemistry (Wen-yi Mei et al., 2018).

Analytical Chemistry Applications

In analytical chemistry, derivatives have been essential in developing quantitative determination methods, such as the gas chromatography analysis of 2-methyl-3-nitrobenzoic acid after esterification, showcasing their role in purity analysis and monitoring (K. Xue & Z. Nan, 2002).

Contributions to Heterocyclic Chemistry

The compound and its derivatives have also contributed significantly to heterocyclic chemistry. For instance, new 8-nitro-substituted 1,3-benzothiazin-4-ones were synthesized from 2,6-difluorobenzoic acid, demonstrating its utility in producing compounds with potential biological activities (E. Nosova et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

2,6-difluoro-3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-3-2-4(11(14)15)7(10)5(6(3)9)8(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBHXFCZDSPONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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